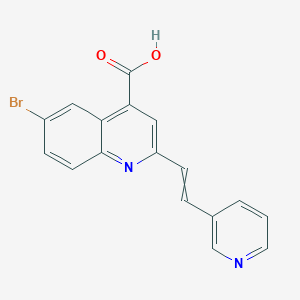
1-Bromo-2,2-difluoro-3-methoxypropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,2-difluoro-3-methoxypropane is an organic compound with the molecular formula C4H7BrF2O. It is a colorless liquid widely used in organic synthesis due to its high reactivity and selectivity. This compound is known for its ability to introduce bromine, fluorine, and methoxy groups into various organic molecules, making it a valuable building block in the synthesis of complex compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2,2-difluoro-3-methoxypropane can be synthesized through various methods. One common approach involves the reaction of 2,2-difluoro-3-methoxypropane with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps achieve efficient production with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2,2-difluoro-3-methoxypropane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Oxidation and Reduction: It can undergo oxidation to form corresponding alcohols or reduction to yield alkanes.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products Formed:
Nucleophilic Substitution: Products include substituted methoxypropane derivatives.
Oxidation: Products include difluoro-methoxypropanol.
Reduction: Products include difluoro-methoxypropane.
Aplicaciones Científicas De Investigación
1-Bromo-2,2-difluoro-3-methoxypropane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine, fluorine, and methoxy groups into target molecules.
Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: It is utilized in the manufacture of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,2-difluoro-3-methoxypropane involves its ability to act as an electrophile in chemical reactions. The bromine atom, being highly electronegative, attracts nucleophiles, facilitating nucleophilic substitution reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
1-Bromo-3-methoxypropane: Similar in structure but lacks the difluoro groups.
1-Bromo-2-methylpropane: Contains a methyl group instead of the methoxy group.
1-Bromo-3-chloro-2,2-dimethoxypropane: Contains additional chlorine and methoxy groups.
Uniqueness: 1-Bromo-2,2-difluoro-3-methoxypropane is unique due to the presence of both bromine and difluoro groups, which impart distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent for introducing multiple functional groups into organic molecules .
Propiedades
Número CAS |
1175586-68-1 |
|---|---|
Fórmula molecular |
C4H7BrF2O |
Peso molecular |
189.00 g/mol |
Nombre IUPAC |
1-bromo-2,2-difluoro-3-methoxypropane |
InChI |
InChI=1S/C4H7BrF2O/c1-8-3-4(6,7)2-5/h2-3H2,1H3 |
Clave InChI |
PKLLXFAFOCUCCR-UHFFFAOYSA-N |
SMILES canónico |
COCC(CBr)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


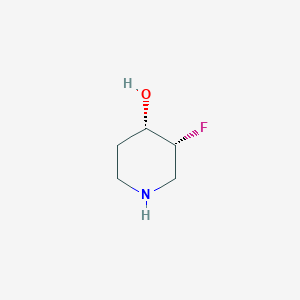
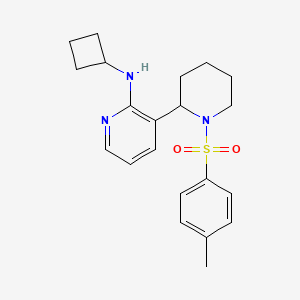
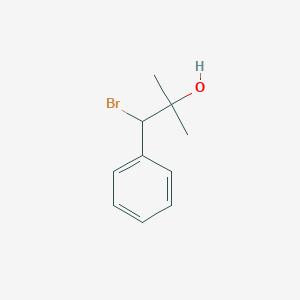
![2-[(2-Fluorophenyl)formamido]pentanedioic acid](/img/structure/B11822870.png)

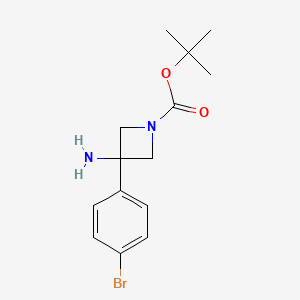

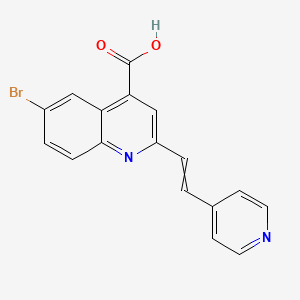
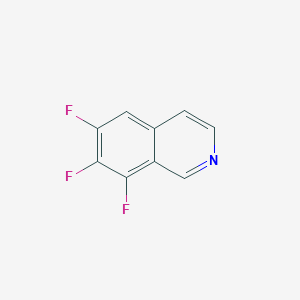


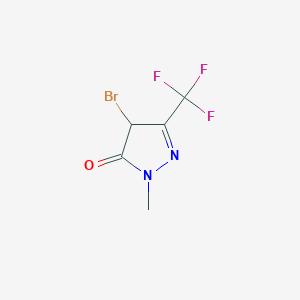
![3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11822927.png)
